molecular formula C13H18N2O2 B5050111 N-(4-ethylphenyl)-N'-isopropylethanediamide

N-(4-ethylphenyl)-N'-isopropylethanediamide

Cat. No. B5050111
M. Wt: 234.29 g/mol
InChI Key: NHAUURGAFORIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-isopropylethanediamide, commonly referred to as EIDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIDA belongs to the group of N-phenyl-N'-alkylamides, which are known to exhibit analgesic and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of EIDA is not fully understood, but it is believed to act on the vanilloid receptor subtype 1 (VR1) and the transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain and inflammation pathways. EIDA is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EIDA has been shown to exhibit analgesic and anti-inflammatory properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. EIDA has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of EIDA is its low toxicity profile, which makes it a safe compound for use in lab experiments. EIDA is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of EIDA is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on EIDA. One area of research is the development of new analogs of EIDA with improved properties. Another area of research is the investigation of the potential use of EIDA in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of EIDA and its potential applications in various fields.

Synthesis Methods

The synthesis of EIDA involves the reaction between 4-ethylbenzoic acid and isopropylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethylenediamine to obtain EIDA. The purity of EIDA can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

EIDA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EIDA has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. EIDA has also been studied for its potential use in cancer therapy, where it has been shown to inhibit the growth of cancer cells. In agriculture, EIDA has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, EIDA has been studied for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

N-(4-ethylphenyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-10-5-7-11(8-6-10)15-13(17)12(16)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUURGAFORIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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